molecular formula C18H21N5O2 B2662765 N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2195940-50-0

N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2662765
CAS RN: 2195940-50-0
M. Wt: 339.399
InChI Key: QNUWFHYRZRHYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders.

Scientific Research Applications

Nanofiltration Membranes with Crumpled Polyamide Films

Recent advances in nanofiltration (NF) membranes, particularly those based on piperazine (PIP)-derived crumpled polyamide layers, demonstrate significant improvements in water treatment technologies. These membranes exhibit enhanced water permeance and selectivity, making them suitable for applications in water softening, purification, and wastewater treatment. The crumpled NF morphologies, their formation, and environmental applications are highlighted, showing the potential of these materials in addressing global water purification challenges (Shao et al., 2022).

Ligands for D2-like Receptors

The role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors has been explored. This research suggests that modifications in the piperazine and piperidine structures can lead to improved therapeutic agents for neurological disorders, emphasizing the importance of these scaffolds in medicinal chemistry (Sikazwe et al., 2009).

Piperazine Derivatives in Drug Design

Piperazine is a crucial scaffold in drug design, with modifications leading to a wide range of therapeutic uses including anticancer, antiviral, and anti-inflammatory applications. The flexibility of the piperazine ring to undergo various substitutions provides insights into the rational design of new molecules for treating diverse diseases (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underscores the potential of piperazine derivatives as key components in developing new anti-mycobacterial agents, supporting their application in combating tuberculosis (Girase et al., 2020).

Therapeutic Uses of Piperazine and Morpholine

A summary of the medicinal chemistry investigations of piperazine and morpholine analogues showcases their broad spectrum of pharmaceutical applications. The review of synthesis methods and pharmacophoric activities of these compounds reveals current trends in developing derivatives with potent pharmacological activities (Mohammed et al., 2015).

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-4-9-16(22-21-12)23-10-2-3-14(11-23)18(25)20-15-7-5-13(6-8-15)17(19)24/h4-9,14H,2-3,10-11H2,1H3,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUWFHYRZRHYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.